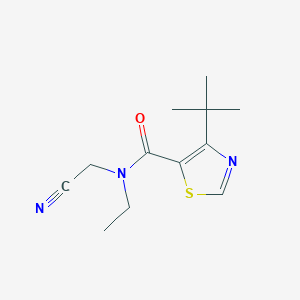

4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide

Description

4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a tert-butyl group at the 4-position of the thiazole ring and a dual N-substitution (cyanomethyl and ethyl groups) on the carboxamide moiety. For example, substituted thiazole carboxylates (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates) are typically hydrolyzed to carboxylic acids and coupled with amines using coupling reagents like EDCI/HOBt . The tert-butyl group may be introduced via Boc-protection strategies, as seen in tert-butyl carbamate intermediates . The cyanomethyl and ethyl substituents likely arise from selective alkylation or nucleophilic substitution reactions, though exact steps remain speculative without direct evidence.

Properties

IUPAC Name |

4-tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-5-15(7-6-13)11(16)9-10(12(2,3)4)14-8-17-9/h8H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEYLOQWZRFEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C1=C(N=CS1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and various functional groups that may contribute to its pharmacological properties.

- Molecular Formula : C₁₂H₁₇N₃OS

- Molecular Weight : 251.35 g/mol

- CAS Number : 1436109-40-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound has been studied for its potential as an inhibitor of various enzymes and receptors, which play crucial roles in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases, similar to other thiazole derivatives, impacting cell proliferation and survival.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cell lines, suggesting potential anti-tumor activity.

- Apoptosis Induction : The compound can trigger apoptosis in certain cancer cells, further supporting its role as a therapeutic agent against malignancies.

In Vitro Studies

Recent studies have evaluated the in vitro efficacy of this compound against various cancer cell lines. For instance, it was tested against c-Met and several human cancer cell lines, demonstrating significant inhibition of cell growth and viability.

| Compound | Cell Line | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| This compound | MKN-45 | TBD | c-Met Inhibition |

| Other Thiazole Derivatives | Various | 2.54 - 61.36 | Varies |

Case Studies

A notable case study involved the evaluation of the compound's effects on MKN-45 cells, where it was found to inhibit c-Met phosphorylation significantly. This inhibition led to downstream effects on cell cycle progression and apoptosis induction.

Pharmacokinetics

Pharmacokinetic studies in animal models (e.g., BALB/c mice) have indicated a favorable absorption profile for this compound. These studies are crucial for understanding the compound's bioavailability and therapeutic potential.

Scientific Research Applications

Overview

4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has attracted considerable attention in pharmaceutical research. This compound exhibits a range of biological activities, making it a candidate for various applications in medicinal chemistry and agriculture.

Anticancer Activity

Thiazole derivatives, including this compound, have been investigated for their potential as anticancer agents. Studies indicate that thiazole compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, research has shown that modifications in the thiazole structure can enhance its binding affinity to cancer-related targets, leading to improved therapeutic efficacy .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Thiazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, which contributes to their effectiveness against both Gram-positive and Gram-negative bacteria. This property makes them promising candidates for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Effects

Research indicates that thiazole derivatives possess anti-inflammatory properties, making them suitable for treating conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways .

Agricultural Applications

In agriculture, thiazole derivatives have been explored as potential agrochemicals due to their fungicidal properties. They can inhibit the growth of various fungal pathogens affecting crops, thus contributing to crop protection strategies. The efficacy of these compounds in preventing fungal infections can lead to increased agricultural productivity and reduced reliance on traditional fungicides .

Case Studies

Comparison with Similar Compounds

(a) N-Substituted Thiazole Carboxamides

Compounds such as N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () and 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () share the thiazole-carboxamide core but differ in substituents. The target compound’s dual N-ethyl and N-cyanomethyl groups contrast with simpler N-thiazolyl or single alkyl substitutions. These groups may enhance solubility and metabolic stability compared to bulkier or aromatic substituents .

(b) Tert-Butyl Derivatives

The tert-butyl group in the target compound parallels tert-butyl carbamates like tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate ().

(c) Heterocyclic Modifications

Compounds such as 3-tert-butyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide () replace the thiazole with fused imidazothiazole systems. These modifications alter electronic properties and binding affinities, highlighting the thiazole ring’s critical role in maintaining planar geometry for target interactions .

Q & A

Q. What are the established synthetic routes for 4-Tert-butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Preparation of the thiazole-5-carboxylic acid core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2 : Activation of the carboxylic acid to an acid chloride (e.g., using thionyl chloride) followed by coupling with N-(cyanomethyl)-N-ethylamine under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3 : Introduction of the tert-butyl group via alkylation or substitution reactions. Key variables : Solvent choice (e.g., THF vs. DMF), temperature control (0–60°C), and stoichiometric ratios of reagents significantly impact yields. For example, ultrasound-assisted methods can enhance reaction rates by 20–30% compared to traditional heating .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- 1H/13C NMR : Focus on the thiazole ring protons (δ 7.5–8.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm). The cyanomethyl group’s singlet near δ 3.8–4.2 ppm is critical for confirming substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish regioisomers.

- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and nitrile C≡N absorption (~2240 cm⁻¹). Cross-validation with X-ray crystallography is recommended for resolving structural ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole carboxamide derivatives?

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Solubility issues : Use co-solvents like DMSO (<0.1% v/v) or cyclodextrin-based formulations to improve bioavailability.

- Metabolic instability : Conduct stability studies in liver microsomes (e.g., human vs. murine) to identify degradation pathways. A meta-analysis of IC50 values across studies (with adjustments for assay conditions) is advised .

Q. What computational strategies are optimal for predicting the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Prioritize hydrogen bonding with the carboxamide group and hydrophobic interactions with the tert-butyl moiety.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., cyanomethyl vs. methyl groups). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) and enable real-time monitoring.

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C for deprotection steps) or enzyme-mediated reactions (lipases for selective acylations) enhance efficiency.

- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for >98% purity. Pilot-scale trials with DOE (Design of Experiments) methodologies are critical for scalability .

Methodological Guidance

Q. What in vitro assays are recommended for evaluating anticancer potential, and how should data be interpreted?

- MTT/PrestoBlue Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Normalize data to positive controls (e.g., cisplatin).

- Apoptosis Detection : Use Annexin V/PI staining and caspase-3/7 activity assays.

- Mechanistic Studies : Combine RNA-seq and Western blotting to identify pathways (e.g., PI3K/AKT inhibition). EC50 values should be reported with 95% confidence intervals (n ≥ 3 replicates) .

Q. How should researchers address solubility challenges in pharmacokinetic studies?

- Lipophilicity Assessment : Calculate logP values (e.g., using ChemAxon or ACD/Labs). A logP >3 indicates poor aqueous solubility.

- Prodrug Design : Introduce phosphate or amino acid esters to enhance solubility.

- In Vivo Formulations : Use PEGylated liposomes or nanocrystal suspensions for IV administration. Monitor plasma stability via LC-MS/MS to detect prodrug conversion .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

Potential factors include:

- Strain Variability : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli) differ in membrane permeability.

- Efflux Pump Activity : Use efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms.

- Biofilm Formation : Test activity in biofilm-embedded vs. planktonic cultures (e.g., CV staining). Standardize MIC (Minimum Inhibitory Concentration) protocols per CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.